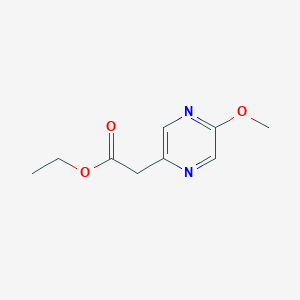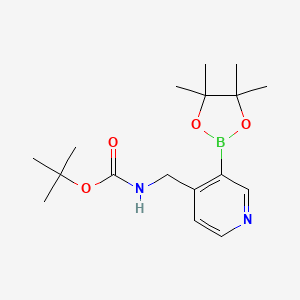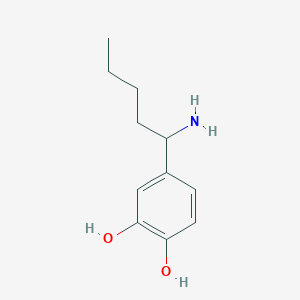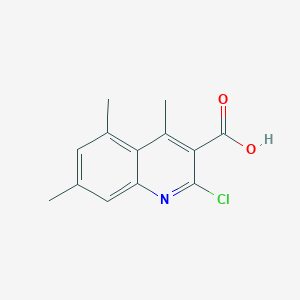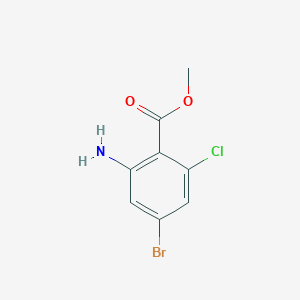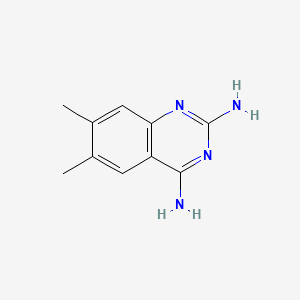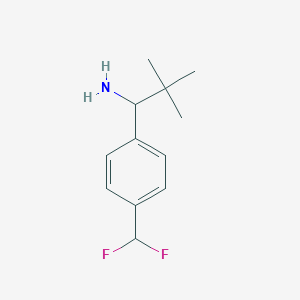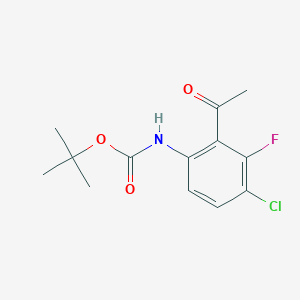![molecular formula C25H17NO B12969977 10H-Spiro[acridine-9,9'-xanthene]](/img/structure/B12969977.png)
10H-Spiro[acridine-9,9'-xanthene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Spiro[acridine-9,9’-xanthene]: is a spirocyclic compound that features a unique structure combining acridine and xanthene moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Spiro[acridine-9,9’-xanthene] typically involves the formation of the spiro linkage between the acridine and xanthene units. One common method includes the reaction of acridine derivatives with xanthene derivatives under specific conditions that promote the formation of the spiro bond.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally involves scalable organic synthesis techniques. The use of high-performance host matrixes for efficient exciton formation and allocation in organic light-emitting diodes (OLEDs) suggests that the compound can be produced in larger quantities for industrial applications .
Chemical Reactions Analysis
Types of Reactions
10H-Spiro[acridine-9,9’-xanthene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly involving the acridine moiety, can introduce various functional groups to enhance its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of acridine N-oxide derivatives, while substitution reactions can yield functionalized spiro compounds with enhanced photophysical properties .
Scientific Research Applications
10H-Spiro[acridine-9,9’-xanthene] has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of advanced materials with unique photophysical properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism by which 10H-Spiro[acridine-9,9’-xanthene] exerts its effects is primarily related to its photophysical properties. The compound’s unique structure allows for efficient energy transfer and exciton formation, making it an excellent candidate for use in OLEDs.
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Another spirocyclic compound with similar applications in materials science.
Spiro[acridine-9,9’-fluorene]: Features a spiro linkage between acridine and fluorene units, used in similar applications.
Uniqueness
10H-Spiro[acridine-9,9’-xanthene] stands out due to its combination of acridine and xanthene moieties, which provide unique photophysical properties. The ability to introduce functional groups at specific positions further enhances its versatility and performance in various applications .
Properties
Molecular Formula |
C25H17NO |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
spiro[10H-acridine-9,9'-xanthene] |
InChI |
InChI=1S/C25H17NO/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)26-21)19-11-3-7-15-23(19)27-24-16-8-4-12-20(24)25/h1-16,26H |
InChI Key |
LRDZIHIBFOPYFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4N2)C5=CC=CC=C5OC6=CC=CC=C36 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-([4,4'-Bibenzo[c][1,2,5]thiadiazole]-7,7'-diyl)bis(2-hydroxybenzoic acid)](/img/structure/B12969894.png)
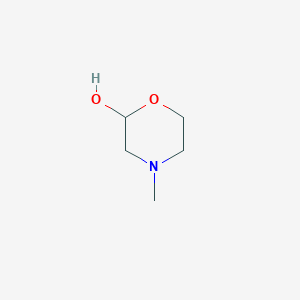
![2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine](/img/structure/B12969908.png)
